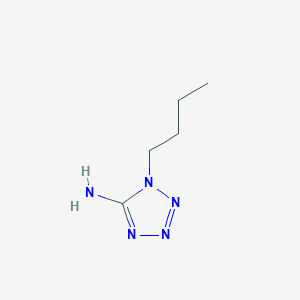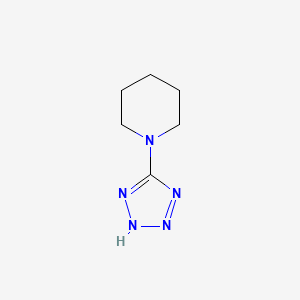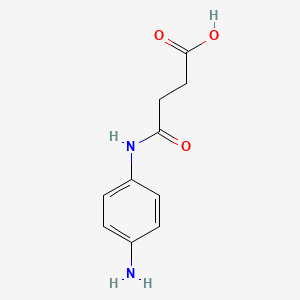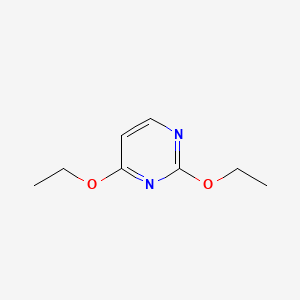
2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid
Overview
Description
2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid is a heterocyclic compound that belongs to the triazine family. It is characterized by the presence of a triazine ring substituted with amino groups at positions 4 and 6, and an acetic acid moiety at position 2.
Biochemical Analysis
Biochemical Properties
2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes such as transferases and hydrolases, influencing their activity. The compound’s triazine ring allows it to form hydrogen bonds and other interactions with proteins, affecting their conformation and function. For instance, it has been observed to bind with mammalian Sterile20-like kinase 3 (MST3), inhibiting its activity and thereby impacting cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes like MST3, the compound can alter cell migration and proliferation, which is particularly relevant in cancer research. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell function and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. This inhibition can result in altered signaling pathways and changes in gene expression. The compound’s ability to form hydrogen bonds and other interactions with proteins is crucial for its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant inhibition of enzyme activity and changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the synthesis and degradation of key metabolites, affecting overall cellular metabolism. Its interactions with metabolic enzymes are essential for understanding its role in biochemical processes and its potential impact on health and disease .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions are critical for the compound’s bioavailability and its ability to exert its effects on target cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups on the triazine ring attack the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products Formed:
Oxidation: Nitro derivatives of the triazine ring.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups on the triazine ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
- 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol
- 2-(4,6-Diamino-1,3,5-triazin-2-yl)phenol
- 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile
Comparison: Compared to these similar compounds, 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts different chemical reactivity and biological activity. The acetic acid group can participate in additional hydrogen bonding and ionic interactions, enhancing the compound’s solubility and binding affinity to biological targets .
Properties
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c6-4-8-2(1-3(11)12)9-5(7)10-4/h1H2,(H,11,12)(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRURUKWBQLASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NC(=N1)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237564 | |
| Record name | 1,3,5-Triazine-2-acetic acid, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89180-20-1 | |
| Record name | 4,6-Diamino-1,3,5-triazine-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089180201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89180-20-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2-acetic acid, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIAMINO-1,3,5-TRIAZINE-2-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48V0948P7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)







![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)





